molecular formula C18H21N3O2 B2646933 N-[4-({3-[(pyridin-3-yloxy)methyl]azetidin-1-yl}methyl)phenyl]acetamide CAS No. 2380063-36-3

N-[4-({3-[(pyridin-3-yloxy)methyl]azetidin-1-yl}methyl)phenyl]acetamide

Cat. No.: B2646933
CAS No.: 2380063-36-3
M. Wt: 311.385
InChI Key: URVNOBITNVMHMC-UHFFFAOYSA-N
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Description

N-[4-({3-[(pyridin-3-yloxy)methyl]azetidin-1-yl}methyl)phenyl]acetamide is a complex organic compound that features a pyridine ring, an azetidine ring, and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-({3-[(pyridin-3-yloxy)methyl]azetidin-1-yl}methyl)phenyl]acetamide typically involves multiple steps, starting with the preparation of the pyridine and azetidine intermediates. The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis. The azetidine ring is often prepared via cyclization reactions involving appropriate precursors.

The final step involves coupling the pyridine and azetidine intermediates with the acetamide group. This can be achieved through nucleophilic substitution reactions, often using reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) under anhydrous conditions to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors to improve reaction efficiency and reduce production time.

Chemical Reactions Analysis

Types of Reactions

N-[4-({3-[(pyridin-3-yloxy)methyl]azetidin-1-yl}methyl)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be performed using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).

    Substitution: Nucleophilic substitution reactions can occur at the pyridine or azetidine rings, using reagents like sodium hydride (NaH) or potassium carbonate (K2CO3).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2), palladium catalyst (Pd/C)

    Substitution: Sodium hydride (NaH), potassium carbonate (K2CO3)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

N-[4-({3-[(pyridin-3-yloxy)methyl]azetidin-1-yl}methyl)phenyl]acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.

    Industry: Used in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of N-[4-({3-[(pyridin-3-yloxy)methyl]azetidin-1-yl}methyl)phenyl]acetamide involves its interaction with specific molecular targets. The pyridine and azetidine rings can interact with enzymes or receptors, potentially inhibiting or activating biological pathways. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    N-[4-(pyridin-3-yloxy)phenyl]acetamide: Lacks the azetidine ring, which may affect its biological activity.

    N-[4-(azetidin-1-yl)phenyl]acetamide: Lacks the pyridine ring, which may alter its chemical properties.

Uniqueness

N-[4-({3-[(pyridin-3-yloxy)methyl]azetidin-1-yl}methyl)phenyl]acetamide is unique due to the presence of both the pyridine and azetidine rings, which provide a combination of chemical reactivity and biological activity not found in similar compounds.

Properties

IUPAC Name

N-[4-[[3-(pyridin-3-yloxymethyl)azetidin-1-yl]methyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O2/c1-14(22)20-17-6-4-15(5-7-17)10-21-11-16(12-21)13-23-18-3-2-8-19-9-18/h2-9,16H,10-13H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URVNOBITNVMHMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)CN2CC(C2)COC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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